

discovery and history of 3-Bromo-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-2-methoxybenzoic acid

Cat. No.: B056793

[Get Quote](#)

An In-depth Technical Guide on **3-Bromo-2-methoxybenzoic Acid**

This document serves as a comprehensive technical guide on **3-Bromo-2-methoxybenzoic acid** (CAS No: 101084-39-3), a pivotal intermediate in the landscape of modern organic synthesis.^[1] Designed for researchers, chemists, and professionals in drug development, this guide moves beyond a simple recitation of facts. It delves into the compound's historical context, provides a mechanistic understanding of its synthesis, details its physicochemical properties, and explores its application as a versatile building block for creating complex, high-value molecules.^[2]

Part 1: Emergence of a Strategic Building Block

The history of **3-Bromo-2-methoxybenzoic acid** is not one of a singular, dramatic discovery, but rather an evolution driven by the systematic exploration of electrophilic aromatic substitution on substituted benzene rings. Its genesis lies in the foundational work of organic chemists seeking to understand and control the directing effects of multiple substituents. The interplay between the ortho-positioning of a deactivating, meta-directing carboxylic acid and an activating, ortho-, para-directing methoxy group presented a classic challenge in regioselectivity. The successful synthesis of the 3-bromo isomer marked a step forward in harnessing these competing influences to create specific, non-symmetrical substitution patterns, which are crucial for building molecular complexity. Its enduring importance stems from its role as a key intermediate, enabling the construction of novel drug candidates and functional materials.^[2]

Part 2: Synthesis and Mechanistic Rationale

The preparation of **3-Bromo-2-methoxybenzoic acid** is a study in controlled electrophilic aromatic substitution. The primary and most illustrative method involves the direct bromination of 2-methoxybenzoic acid.

Core Synthesis: Electrophilic Bromination of 2-Methoxybenzoic Acid

This method is predicated on the powerful activating and directing influence of the methoxy group, which overrides the deactivating, meta-directing nature of the carboxylic acid.

Causality of Experimental Design:

- **Directing Group Dominance:** The $-\text{OCH}_3$ group is a strong activating ortho-, para-director due to resonance stabilization of the arenium ion intermediate. The $-\text{COOH}$ group is a deactivating meta-director. In 2-methoxybenzoic acid, the potent activating effect of the methoxy group dictates the position of electrophilic attack.
- **Regioselectivity:** The positions ortho and para to the methoxy group are C3 and C5. While both are activated, the C3 position is sterically less hindered for the incoming electrophile (Br^+) compared to the C5 position, which is flanked by two substituents. This steric factor, combined with the electronic activation, makes the C3 position the primary site of bromination.

Detailed Experimental Protocol:

- **Reactor Charging:** In a suitable reaction vessel, dissolve 2-methoxybenzoic acid in a solvent such as glacial acetic acid.
- **Catalyst Introduction (Optional but Recommended):** A Lewis acid catalyst like iron(III) bromide (FeBr_3), or iron filings which react *in situ* to form FeBr_3 , can be added to polarize the $\text{Br}-\text{Br}$ bond, generating a more potent electrophile.
- **Brominating Agent Addition:** Slowly add a stoichiometric equivalent of liquid bromine (Br_2) to the stirred solution. The addition should be controlled to manage the exothermic nature of the reaction.

- Reaction Monitoring: Track the consumption of the starting material using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Reaction Quench: Upon completion, the reaction mixture is poured into a large volume of cold water. This step precipitates the organic product while quenching any unreacted bromine.
- Isolation and Purification: The crude solid is collected by vacuum filtration and washed with water to remove residual acid and inorganic salts. Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure **3-Bromo-2-methoxybenzoic acid**.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of **3-Bromo-2-methoxybenzoic acid**.

Part 3: Physicochemical and Spectroscopic Profile

Accurate characterization is essential for quality control and for predicting reactivity in subsequent synthetic steps.

Data Presentation: Key Properties

Property	Value	Source
CAS Number	101084-39-3	[1]
Molecular Formula	C ₈ H ₇ BrO ₃	[1] [3]
Molecular Weight	231.04 g/mol	
Appearance	White to off-white solid/powder	[4]
Melting Point	119-123 °C	[1]
Purity	≥97% (Typical)	

Spectroscopic Validation System:

- ^1H NMR: The proton NMR spectrum serves as a primary confirmation of structure. Expected signals include a singlet for the methoxy (-OCH₃) protons, and three distinct aromatic protons exhibiting coupling patterns consistent with a 1,2,3-trisubstituted ring.
- ^{13}C NMR: The carbon spectrum will show eight unique signals corresponding to each carbon atom in the molecule, including the characteristic downfield shift of the carboxylic acid carbonyl carbon and the carbon atom bonded to bromine.
- Infrared (IR) Spectroscopy: Key vibrational stretches confirm the presence of the functional groups: a broad O-H stretch for the carboxylic acid, a sharp, strong C=O stretch, and C-O stretching bands for the ether and acid moieties.

Part 4: Applications in Advanced Synthesis

3-Bromo-2-methoxybenzoic acid is rarely the final product; its value lies in the synthetic possibilities it unlocks. Its unique arrangement of functional groups offers multiple, orthogonal handles for chemical modification.

Role in Drug Discovery:

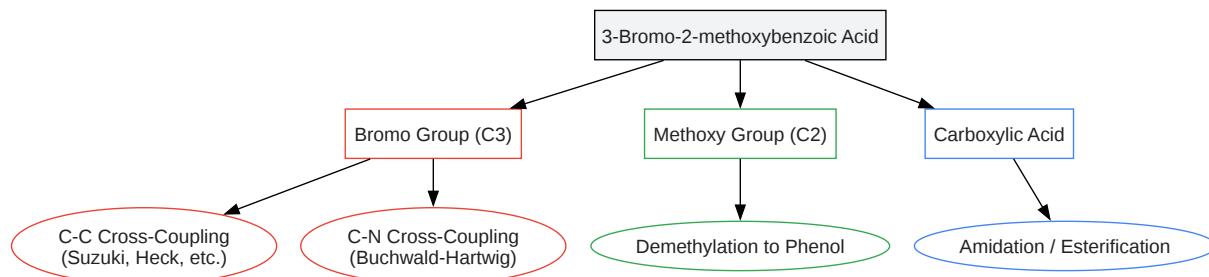
This compound is a cornerstone intermediate for building complex, biologically active molecules.^[2] The bromine atom is particularly valuable, serving as a versatile anchor for modern cross-coupling reactions.

- Suzuki Coupling: Reaction with boronic acids to form new C-C bonds, introducing aryl or vinyl groups.
- Heck Coupling: Formation of C-C bonds with alkenes.
- Sonogashira Coupling: C-C bond formation with terminal alkynes.
- Buchwald-Hartwig Amination: Formation of C-N bonds to introduce amine functionalities.

The carboxylic acid provides another reaction site for amidation or esterification, while the methoxy group can be strategically retained or cleaved to reveal a phenol for further functionalization. This multi-faceted reactivity makes it an ideal scaffold for generating diverse

chemical libraries for high-throughput screening. For instance, related bromo-benzoic acid structures are used to prepare α -2 adrenoceptor agonists and HIV-1 entry inhibitors.[4][5]

Logical Relationship of Functional Groups in Synthesis:



[Click to download full resolution via product page](#)

Caption: Reactive sites and potential transformations of the core molecule.

Utility in Material Science:

Beyond pharmaceuticals, the rigid aromatic core and versatile functional groups of **3-Bromo-2-methoxybenzoic acid** make it a candidate for developing novel organic materials.[2] Its derivatives can be incorporated into polymers or used to construct scaffolds for organic electronics, where precise tuning of electronic properties is paramount.

References

- Exploring 3-Bromo-2-Methylbenzoic Acid: Properties and Applications. Source: Google Search Result.
- **3-Bromo-2-methoxybenzoic Acid**: A Versatile Intermediate for Pharmaceutical and Organic Synthesis. Source: NINGBO INNO PHARMCHEM CO.,LTD.
- **3-bromo-2-methoxybenzoic acid** (C8H7BrO3). Source: PubChemLite. URL: [Link]
- 3-Bromo-2-methylbenzoic Acid CAS 76006-33-2. Source: Home Sunshine Pharma. URL: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 2. nbinfo.com [nbinfo.com]
- 3. PubChemLite - 3-bromo-2-methoxybenzoic acid (C8H7BrO3) [pubchemlite.lcsb.uni.lu]
- 4. innospk.com [innospk.com]
- 5. 3-Bromo-2-methylbenzoic Acid CAS 76006-33-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- To cite this document: BenchChem. [discovery and history of 3-Bromo-2-methoxybenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b056793#discovery-and-history-of-3-bromo-2-methoxybenzoic-acid\]](https://www.benchchem.com/product/b056793#discovery-and-history-of-3-bromo-2-methoxybenzoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com